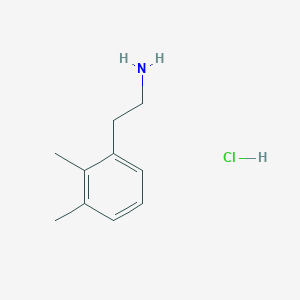
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN. It is an organic compound that belongs to the class of amines, specifically aromatic amines. This compound is often used in pharmaceutical research and chemical synthesis due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. The nitro compound can be synthesized by nitration of 2,3-dimethylphenyl ethane. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions .
Another method involves the reductive amination of 2,3-dimethylphenyl acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反应分析
Types of Reactions
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imines, oximes, and nitroso compounds.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
科学研究应用
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The compound may also participate in the formation of Schiff bases with aldehydes and ketones, influencing biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(2,3-Dimethylphenyl)ethan-1-amine
- 2-(2,4-Dimethylphenyl)ethan-1-amine
- 2-(3,4-Dimethylphenyl)ethan-1-amine
Uniqueness
2-(2,3-Dimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .
属性
分子式 |
C10H16ClN |
|---|---|
分子量 |
185.69 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8-4-3-5-10(6-7-11)9(8)2;/h3-5H,6-7,11H2,1-2H3;1H |
InChI 键 |
RDWYEILWPOOMJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CCN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















